Methylbenzethonium chloride

Vue d'ensemble

Description

- Sa large activité antibactérienne le rend approprié pour ces applications, ciblant efficacement les bactéries, les virus et les champignons.

- De plus, il fonctionne comme conservateur dans les formulations cosmétiques et pharmaceutiques, empêchant la croissance microbienne .

Chlorure de méthylbenzéthonium: ) sert de conservateur et de désinfectant dans divers produits de soins personnels et de santé.

Mécanisme D'action

Methylbenzethonium chloride is a quaternary ammonium compound commonly used as a preservative and disinfectant in a variety of personal care and healthcare products . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary targets are a broad spectrum of microorganisms, including bacteria, viruses, and fungi . It is used in various personal care and healthcare products due to its broad-spectrum antibacterial activity .

Mode of Action

This compound interacts with its targets by disrupting their cellular processes. As a quaternary ammonium compound, it has surfactant, antiseptic, and broad-spectrum antimicrobial properties . It is highly effective against pathogens such as methicillin-resistant Staphylococcus aureus, Salmonella, Escherichia coli, Clostridium difficile, hepatitis B virus, hepatitis C virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), and norovirus .

Biochemical Pathways

Its broad-spectrum antimicrobial activity suggests that it likely interferes with multiple biochemical pathways essential for the survival and replication of microorganisms .

Result of Action

The result of this compound’s action is the inhibition of microbial growth. By disrupting the cellular processes of microorganisms, it prevents their proliferation, thereby serving as an effective preservative and disinfectant .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of organic matter, pH, temperature, and the specific strains of microorganisms present . .

Analyse Biochimique

Biochemical Properties

Methylbenzethonium chloride exhibits broad-spectrum antibacterial activity, making it a valuable component in many healthcare products . It interacts with various biomolecules, primarily bacterial cell membranes, leading to their disruption and the subsequent death of the bacteria

Cellular Effects

This compound’s primary cellular effect is its bactericidal activity. It alters the permeability of bacterial cell membranes, leading to leakage of cellular contents and cell death . Its effects on eukaryotic cells are less well understood, but it has been used in studies to induce cell death in specific cell types .

Molecular Mechanism

The molecular mechanism of action of this compound involves disruption of cell membrane integrity. It is believed to dissociate lipid bilayers in the bacterial cell membrane, causing leakage of cellular contents and eventual cell death .

Temporal Effects in Laboratory Settings

It is known to be a stable compound and its antibacterial effects are immediate and long-lasting .

Méthodes De Préparation

Voies de synthèse: Le chlorure de méthylbenzéthonium peut être synthétisé par des réactions de quaternisation impliquant le chlorure de benzyle et la N,N-diméthyléthanolamine.

Conditions de réaction: La réaction a généralement lieu dans un solvant organique (tel que l'éthanol ou le méthanol) avec l'ajout d'une base (par exemple, l'hydroxyde de sodium).

Production industrielle: Bien que les méthodes industrielles spécifiques ne soient pas largement documentées, la synthèse à l'échelle du laboratoire fournit des informations sur sa préparation.

Analyse Des Réactions Chimiques

Réactivité: Le chlorure de méthylbenzéthonium subit diverses réactions, notamment

Réactifs et conditions courants: Chlorure de benzyle, N,N-diméthyléthanolamine et solvants organiques.

Principaux produits: Le principal produit est le chlorure de méthylbenzéthonium lui-même.

Applications de la recherche scientifique

Chimie: Utilisé comme réactif en synthèse organique et comme catalyseur dans les réactions d'alkylation.

Médecine: Exploré pour la cicatrisation des plaies, les formulations antiseptiques et les traitements dermatologiques.

Industrie: Employé dans les produits de soins personnels, les désinfectants et les produits pharmaceutiques.

Mécanisme d'action

Cibles: Le chlorure de méthylbenzéthonium interagit probablement avec les membranes cellulaires en raison de sa nature amphiphile.

Voies: Il perturbe l'intégrité de la membrane, conduisant à la mort cellulaire.

Recherche supplémentaire: Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies spécifiques.

Applications De Recherche Scientifique

Antimicrobial Properties

Cosmetic and Pharmaceutical Use

MBCl is primarily utilized in cosmetics and pharmaceuticals due to its antimicrobial properties. It acts as a cationic surfactant and is effective against a wide range of bacteria and fungi. Its efficacy has been documented in several studies:

- Bacteriological Studies : MBCl has been shown to effectively combat urea-splitting organisms responsible for diaper rash (ammonia dermatitis). In clinical studies, it was applied as a dusting powder and ointment, demonstrating significant antibacterial activity against these pathogens .

- Toxicology Assessments : The National Toxicology Program has studied MBCl for its safety in topical applications, highlighting its widespread use and potential risks associated with long-term exposure .

Antileishmanial Activity

In Vitro Studies

Recent research has demonstrated that MBCl exhibits potent antileishmanial activity against Leishmania major. In vitro studies indicated that:

- MBCl significantly reduced the growth of both promastigotes and amastigotes with concentrations as low as 0.1 to 2.5 µg/ml. At 2 µg/ml, it achieved nearly 100% mortality of promastigotes within four days .

- Electron microscopy revealed structural damage to the mitochondria of treated parasites, indicating a mechanism of action that disrupts cellular integrity .

Anticancer Properties

Research Findings

MBCl has emerged as a promising candidate in cancer research:

- Lung Cancer Treatment : A study highlighted MBCl's ability to induce apoptosis and inhibit the proliferation of lung cancer cells. It was found to enhance the sensitivity of these cells to gefitinib, a standard treatment for certain lung cancers . The compound was shown to suppress tumor growth in xenograft models without significant toxicity to vital organs .

- Head and Neck Cancer : Another investigation identified MBCl as a novel compound with specific efficacy against head and neck cancer cells, inducing apoptosis through mitochondrial pathways .

Wound Care Applications

Clinical Case Studies

MBCl has been incorporated into advanced wound care products:

- A prospective observational study evaluated the efficacy of hydrofiber dressings containing ionic silver and MBCl on hard-to-heal wounds. Results indicated significant reductions in infection levels and improved wound healing outcomes over three months .

- Patients with various wound types showed marked improvement, with many achieving complete closure within specified timeframes depending on the type of wound .

Comparaison Avec Des Composés Similaires

Unicité: Les caractéristiques uniques du chlorure de méthylbenzéthonium incluent son large spectre antibactérien et son utilisation comme conservateur.

Composés similaires: Bien qu'aucun analogue direct ne soit mentionné, d'autres composés d'ammonium quaternaire partagent certaines propriétés.

Activité Biologique

Methylbenzethonium chloride, a synthetic quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is a cationic surfactant known for its ability to disrupt lipid bilayers in microbial membranes. This disruption leads to cell lysis and death, making it effective against a variety of pathogens, including bacteria, fungi, and viruses. The proposed mechanism involves the compound's positively charged nitrogen interacting with the negatively charged phospholipid membranes of microorganisms, resulting in membrane destabilization and cytoplasmic leakage .

Antimicrobial Activity

Broad-Spectrum Efficacy

this compound exhibits significant antimicrobial properties. It has been shown to effectively kill various bacteria, fungi, and viruses at concentrations typically used in clinical settings. For instance:

- Bacterial Activity : In studies, this compound demonstrated a dose-dependent reduction in viable bacterial counts. At 10 µg/mL, it caused a 10.6% death rate in human articular chondrocytes, escalating to over 99% at higher concentrations (20-200 µg/mL) .

- Fungal Activity : The compound has also been effective against fungal pathogens, highlighting its potential use in treating fungal infections.

Anticancer Properties

Recent research has identified this compound as a promising candidate for cancer therapy. A high-throughput screening study revealed its significant anticancer activity against various cancer cell lines:

| Cell Line | ED50 (μmol/L) |

|---|---|

| FaDu (Hypopharyngeal Squamous) | 3.8 |

| C666-1 (Nasopharyngeal Cancer) | 5.3 |

| NIH 3T3 (Mouse Fibroblast) | 42.2 |

| GM05757 (Human Fibroblast) | 17.0 |

The compound induced apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential loss and increased cytosolic calcium levels, leading to the activation of caspases involved in programmed cell death .

Case Studies

- Leishmaniasis Treatment : In a randomized controlled trial conducted in Guatemala, this compound ointment was evaluated for its efficacy against American cutaneous leishmaniasis. The results indicated that the treatment significantly improved cure rates compared to placebo .

- Stem Cell Research : this compound has been utilized in studies investigating stem cell death-inducing small molecules, showcasing its potential role in regenerative medicine and cancer research .

Safety and Toxicity

While this compound is effective as an antimicrobial and anticancer agent, safety profiles must be considered:

- Toxicity : Acute toxicity studies indicate an LD50 of 295 mg/kg in rats. High concentrations can lead to severe gastrointestinal damage and systemic toxicity .

- Absorption : Percutaneous absorption is considered clinically insignificant; however, caution is advised regarding oral ingestion due to potential fatal outcomes at high doses .

Propriétés

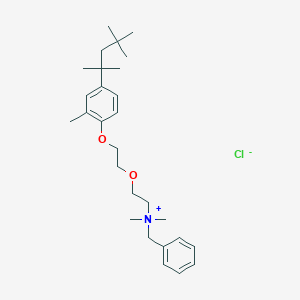

IUPAC Name |

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZLBLDNRUUYQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101912-16-7, 1320-44-1, 25155-18-4 | |

| Record name | Quat 20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylbenzethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.